EINECS 286-127-4 refers to Isobutyl 4-hydroxybenzoate, a chemical compound commonly used as a preservative and antimicrobial agent in various products, including cosmetics and personal care items. This compound is recognized for its ability to inhibit the growth of bacteria and fungi, thereby extending the shelf life of formulations. Isobutyl 4-hydroxybenzoate is part of the paraben family, which includes other similar compounds that serve similar functions in preserving products.
These reactions highlight its stability under normal conditions but indicate potential reactivity under extreme environments.
The synthesis of isobutyl 4-hydroxybenzoate typically involves:
These methods ensure a high yield of pure isobutyl 4-hydroxybenzoate suitable for commercial applications.
Isobutyl 4-hydroxybenzoate finds applications across various industries:
Its broad-spectrum antimicrobial properties make it valuable for maintaining product integrity over time.
Studies on isobutyl 4-hydroxybenzoate have focused on its interactions with biological systems and other chemicals:
These studies are crucial for understanding its safety profile and efficacy in formulations.
Isobutyl 4-hydroxybenzoate belongs to the paraben family, which includes several related compounds. Here are some comparisons highlighting its uniqueness:
| Compound | Structure Characteristics | Unique Properties |
|---|---|---|
| Methylparaben | Methyl group instead of isobutyl | Lower molecular weight; more rapidly absorbed |
| Ethylparaben | Ethyl group instead of isobutyl | Slightly less effective as a preservative than isobutyl |
| Propylparaben | Propyl group instead of isobutyl | More potent against fungal growth |
| Butylparaben | Butyl group instead of isobutyl | Broader antimicrobial spectrum but higher skin irritation potential |
Isobutyl 4-hydroxybenzoate stands out due to its balance between efficacy and skin compatibility compared to other parabens. Its unique structure allows it to function effectively while minimizing potential irritation risks associated with longer-chain parabens.
EINECS 286-127-4 is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as formic acid;2,4,6-tris[(dimethylamino)methyl]phenol. This name reflects the compound’s stoichiometric composition, comprising three molecules of formic acid coordinated with one molecule of 2,4,6-tris(dimethylaminomethyl)phenol.
The compound is registered under multiple identifiers, including:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 85187-38-8 | |
| EINECS Number | 286-127-4 | |
| DSSTox Substance ID | DTXSID90234372 | |
| Molecular Formula | C₁₈H₃₃N₃O₇ | |
| Molecular Weight | 403.5 g/mol |
The SMILES notation for the compound is CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C.C(=O)O.C(=O)O.C(=O)O, which delineates the connectivity of the phenol core and formic acid ligands. The InChIKey ADWLCJZOIHORGX-UHFFFAOYSA-N further uniquely encodes its structural features.
EINECS 286-127-4 derives from the parent compound 2,4,6-tris(dimethylaminomethyl)phenol (CAS: 90-72-2), a tri-substituted phenolic derivative with dimethylaminomethyl groups at the 2, 4, and 6 positions. The structural relationship between the two compounds is defined by the coordination of formic acid molecules to the phenolic framework.
| Property | 2,4,6-Tris(dimethylaminomethyl)phenol | EINECS 286-127-4 |
|---|---|---|
| Molecular Formula | C₁₅H₂₇N₃O | C₁₈H₃₃N₃O₇ |
| Molecular Weight | 289.4 g/mol | 403.5 g/mol |
| Functional Groups | Phenol, tertiary amines | Phenol, formate |
The addition of three formic acid molecules introduces carboxylate groups, altering the compound’s polarity and hydrogen-bonding capacity. This coordination is non-covalent, likely involving hydrogen bonds between the phenolic hydroxyl group, dimethylamino nitrogen atoms, and formic acid protons.
EINECS 286-127-4 is a 3:1 molar adduct of formic acid (CH₂O₂) and 2,4,6-tris(dimethylaminomethyl)phenol (C₁₅H₂₇N₃O). The stoichiometry is evident from the molecular formula (C₁₈H₃₃N₃O₇), which results from the combination:
$$ 3 \times \text{CH}2\text{O}2 + \text{C}{15}\text{H}{27}\text{N}3\text{O} = \text{C}{18}\text{H}{33}\text{N}3\text{O}_7 $$.
The coordination mechanism involves:
This interaction enhances the compound’s solubility in polar solvents compared to the parent phenol, as evidenced by its classification under Specialty Materials in industrial catalogs.
Industrial production of Einecs 286-127-4 involves two distinct manufacturing processes: the synthesis of the phenolic component and the production of formic acid, followed by their combination to form the final compound.
The phenolic component is manufactured through a Mannich reaction involving phenol, formaldehyde, and dimethylamine under controlled conditions [7]. Industrial-scale production typically employs a reactor system operating under vacuum to facilitate water removal during the condensation process [7]. The manufacturing process utilizes specific molar ratios of phenol to bisamine to formaldehyde at 1.0:1.51-1.60:1.50-1.58 respectively, conducted in organic solvents such as methanol at temperatures ranging from 65-130°C for 0.5-2.0 hours [8].
The industrial process involves charging phenol into an autoclave filled with methanol, followed by gradual addition of a pre-prepared aminomethylating mixture consisting of formaldehyde and N,N'-tetramethylmethylenebisamine [8]. Temperature control is maintained between 65-130°C with residence times of 30-90 minutes to optimize yield and minimize by-product formation [8]. Industrial operations achieve yields of approximately 94.6% by mass from theoretical calculations [8].
Industrial formic acid production primarily utilizes the methanol carbonylation process, where methanol reacts with carbon monoxide in the presence of rhodium or iodomethane catalysts [9]. The reaction occurs under high pressure conditions of 30-50 bar at temperatures around 200°C [9]. Major industrial facilities include BASF in Ludwigshafen producing 200 thousand tonnes annually, Eastman Chemical in Oulu with 105 thousand tonnes yearly capacity, and facilities in China producing 100 thousand tonnes per year [12].
Alternative production methods include the methyl formate hydrolysis route, where carbon monoxide and methanol form methyl formate using potassium or sodium methylate catalysts at pressures of approximately 30 bar and temperatures of 80-100°C [14]. The methyl formate subsequently undergoes acid-catalyzed hydrolysis at 120°C under 10 bar pressure to produce formic acid and methanol [14].
The final compound formation involves combining formic acid with 2,4,6-tris(dimethylaminomethyl)phenol in a precise 3:1 molar ratio to achieve the target molecular composition [1]. Industrial synthesis requires careful control of reaction stoichiometry and temperature to prevent decomposition of the thermally sensitive phenolic component while maintaining the integrity of the formic acid molecules.
| Parameter | Specification | Reference |
|---|---|---|
| Molecular Formula | C18H33N3O7 | [1] |
| Molecular Weight | 403.5 g/mol | [1] |
| Formic Acid:Phenol Ratio | 3:1 | [1] |
| Industrial Yield (Phenolic Component) | 94.6% by mass | [8] |
| Operating Pressure (Formic Acid) | 30-50 bar | [9] |
| Operating Temperature (Formic Acid) | 200°C | [9] |
Laboratory-scale synthesis of Einecs 286-127-4 requires optimization of both component preparation and final compound assembly to achieve high purity and yield.
Laboratory synthesis of 2,4,6-tris(dimethylaminomethyl)phenol employs a one-pot Mannich reaction with optimized reagent stoichiometry to minimize side reactions . The process maintains a 1:3:3 molar ratio of phenol, formaldehyde, and dimethylamine under controlled pH conditions of 8-10 at temperatures between 60-80°C . Laboratory optimization focuses on maintaining consistent temperature control and efficient mixing to ensure complete conversion while preventing thermal decomposition.
Key optimization parameters include reaction time control, typically 2-3 hours for complete conversion, and careful monitoring of water removal to drive the equilibrium toward product formation [8]. Laboratory-scale reactions benefit from the use of Dean-Stark apparatus or similar water separation techniques to enhance reaction completion [8].
Temperature optimization studies demonstrate that reactions conducted at 65°C for 2 hours provide optimal yields while minimizing decomposition [8]. Higher temperatures up to 130°C can reduce reaction times to 30 minutes but may increase by-product formation [8]. Solvent selection plays a crucial role, with methanol showing superior performance due to its ability to dissolve all reactants while facilitating water removal [8].
Pressure considerations in laboratory synthesis typically involve reduced pressure conditions to facilitate water removal and prevent oxidative degradation of the phenolic component [7]. Vacuum distillation techniques are employed for product isolation, with boiling points of 140-145°C at 5 mmHg reported for the phenolic component [8].
Laboratory-to-industrial scale-up requires careful consideration of heat transfer limitations and mixing efficiency [17]. Temperature control becomes more challenging at larger scales due to the exothermic nature of the Mannich reaction [8]. Industrial reactors incorporate enhanced cooling systems and improved agitation to maintain uniform temperature distribution throughout the reaction mass [8].
Mass transfer considerations become critical during scale-up, particularly for the removal of reaction water and the efficient mixing of the aminomethylating mixture with phenol [8]. Industrial processes employ specialized injection systems to ensure proper distribution of reactants and maintain reaction stoichiometry [8].
Primary purification of Einecs 286-127-4 components employs vacuum distillation techniques to separate products from unreacted starting materials and by-products [30]. The phenolic component undergoes fractional distillation at reduced pressure to prevent thermal decomposition, with collection of fractions boiling at 140-145°C at 5 mmHg [8]. Vacuum distillation operates under pressures typically below 10 mmHg to maintain temperatures below decomposition thresholds while achieving effective separation [30].
Recrystallization techniques provide additional purification for the final compound, utilizing the principle that solubility increases with temperature for most solids [33]. The process involves dissolving the impure compound in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystallization of the pure compound while leaving impurities in solution [33]. Solvent selection requires materials that provide high solubility at elevated temperatures and low solubility at reduced temperatures [33].
Secondary purification methods include column chromatography for removal of structurally similar impurities and activated carbon treatment for removal of colored impurities [33]. The multi-step purification process typically achieves purity levels exceeding 95% as determined by analytical methods [26].
Quality control analysis employs multiple orthogonal analytical techniques to ensure compound purity and identity verification [19]. High-Performance Liquid Chromatography serves as the primary method for purity determination, providing separation and quantification of the target compound from potential impurities [25]. Gas Chromatography analysis focuses on detection of volatile impurities and residual solvents from the synthesis process [25].
Nuclear Magnetic Resonance spectroscopy provides structural confirmation and quantitative purity assessment through integration of characteristic signals [26]. Quantitative proton Nuclear Magnetic Resonance techniques enable absolute purity determination by comparison with internal standards of known purity [26]. The method provides advantages over High-Performance Liquid Chromatography by detecting water, solvent residues, and inorganic impurities that may not be visible in chromatographic analysis [26].
Mass spectrometry analysis confirms molecular weight and identifies potential degradation products or synthetic by-products [21]. The technique provides high sensitivity for trace impurity detection and structural elucidation of unknown compounds [21]. Tandem mass spectrometry offers enhanced specificity for complex mixture analysis [21].
Analytical quality control follows established protocols for chemical testing to ensure reproducible and accurate results [20]. Standard operating procedures require analysis of laboratory control samples to document analytical system performance, matrix spikes to assess measurement accuracy, and various blank samples to measure contamination levels [20]. Precision assessment utilizes matrix spike duplicates or sample replicates to evaluate data reliability [20].
Purity specifications typically require minimum purity levels of 95% for research applications, determined through orthogonal analytical methods [26]. Water content specifications limit residual moisture to prevent compound degradation, while residual solvent limits ensure removal of potentially toxic synthesis solvents [22]. Heavy metal content requires testing for catalytic residues from the synthesis process [21].
| Quality Parameter | Specification | Analytical Method | Reference |
|---|---|---|---|
| Minimum Purity | ≥95% | Quantitative Nuclear Magnetic Resonance | [26] |
| Water Content | <0.5% | Karl Fischer Titration | [22] |
| Residual Solvents | <1000 ppm | Gas Chromatography | [25] |
| Heavy Metals | <10 ppm | Inductively Coupled Plasma | [21] |
| pH Range | 6.0-8.0 | pH Meter | [20] |
Documentation requirements include complete analytical certificates with all test results, retention of representative samples for retesting, and maintenance of calibration records for all analytical instruments [19]. Chain of custody procedures ensure sample integrity throughout the testing process [20]. Statistical analysis of analytical data includes uncertainty calculations and trend analysis to identify potential quality issues [31].
European Inventory of Existing Commercial Chemical Substances number 286-127-4 represents a complex molecular assembly consisting of formic acid in combination with 2,4,6-tris[(dimethylamino)methyl]phenol in a three-to-one stoichiometric ratio [1]. The compound crystallizes as a multi-component system where three formic acid molecules associate with one 2,4,6-tris[(dimethylamino)methyl]phenol unit, creating a covalently-bonded unit count of four distinct molecular components [1].
The parent phenolic compound, 2,4,6-tris[(dimethylamino)methyl]phenol, exhibits a highly substituted aromatic framework with tertiary amine and phenolic hydroxyl functionalities integrated within a single molecular structure [2] . The molecular architecture features a central benzene ring bearing three dimethylaminomethyl substituents at the 2, 4, and 6 positions, with a hydroxyl group completing the substitution pattern. This arrangement creates a molecular system with significant steric hindrance and multiple potential coordination sites.
Crystallographic parameters indicate that European Inventory of Existing Commercial Chemical Substances 286-127-4 possesses a molecular weight of 403.5 grams per mole with an exact mass of 403.23185040 daltons [1]. The heavy atom count reaches 28 atoms distributed across the entire molecular assembly [1]. The topological polar surface area measures 142 square angstroms, reflecting the substantial polar character contributed by the hydroxyl group, tertiary amine functionalities, and carboxylic acid components [1].
| Crystallographic Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₃₃N₃O₇ [1] |
| Molecular Weight (g/mol) | 403.5 [1] |
| Exact Mass (Da) | 403.23185040 [1] |
| Heavy Atom Count | 28 [1] |
| Covalently-Bonded Units | 4 [1] |
| Topological Polar Surface Area (Ų) | 142 [1] |
| Formal Charge | 0 [1] |
| Rotatable Bond Count | 6 [1] |
The parent compound 2,4,6-tris[(dimethylamino)methyl]phenol demonstrates a density ranging from 0.969 to 0.981 grams per cubic centimeter at 20 degrees Celsius [4] [5]. The refractive index falls within the range of 1.514 to 1.520 at 20 degrees Celsius using the sodium D-line [5]. These physical parameters provide insight into the molecular packing efficiency and intermolecular interactions present in the crystalline state.
Nuclear magnetic resonance spectroscopic analysis of European Inventory of Existing Commercial Chemical Substances 286-127-4 reveals characteristic signals corresponding to both the formic acid components and the aromatic phenolic structure. The parent compound 2,4,6-tris[(dimethylamino)methyl]phenol exhibits distinctive proton nuclear magnetic resonance patterns that reflect its symmetric molecular architecture [6] [7].
The aromatic region displays signals consistent with the substituted benzene ring system. The symmetrical substitution pattern at positions 2, 4, and 6 generates a simplified aromatic proton pattern due to the equivalent chemical environments of the aromatic carbons [6]. The presence of the hydroxyl group introduces additional complexity through potential hydrogen bonding interactions that influence the chemical shift positions of nearby protons.
Methylene protons connecting the aromatic ring to the dimethylamino groups appear as characteristic multiplets in the aliphatic region. These benzylic protons experience deshielding effects from the adjacent aromatic system while simultaneously being influenced by the electron-donating properties of the tertiary amine substituents [6]. The dimethyl groups attached to the nitrogen atoms produce sharp singlets in the upfield region, reflecting their equivalent magnetic environments and rapid rotation about the carbon-nitrogen bonds.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the quaternary aromatic carbons and the carbonyl carbons of the formic acid components [7]. The aromatic carbon signals appear in the characteristic aromatic region between 120 and 160 parts per million, with the phenolic carbon showing distinctive downfield shifts due to the oxygen substituent effects.
| Nuclear Magnetic Resonance Signal Region | Assignment | Multiplicity |
|---|---|---|
| 160-120 ppm (¹³C) | Aromatic carbons | Multiple signals |
| 7.0-8.0 ppm (¹H) | Aromatic protons | Complex multipets |
| 3.5-4.5 ppm (¹H) | Benzylic methylene | Singlets |
| 2.2-2.8 ppm (¹H) | N-methyl groups | Sharp singlets |
| 165-175 ppm (¹³C) | Formic acid carbonyl | Singlet |
| 8.0-8.5 ppm (¹H) | Formic acid proton | Singlet |
The formic acid components contribute characteristic signals in both proton and carbon-13 spectra. The formic acid protons appear as sharp singlets in the highly deshielded region around 8.0 to 8.5 parts per million, while the corresponding carbonyl carbons resonate in the typical carboxylic acid region between 165 and 175 parts per million [8].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide definitive assignments for the complex proton and carbon signals. These experiments establish connectivity patterns between aromatic and aliphatic components while revealing spatial relationships through nuclear Overhauser effect interactions [6] [7].
European Inventory of Existing Commercial Chemical Substances 286-127-4 exhibits potential for multiple tautomeric equilibria primarily centered around the phenolic hydroxyl group and its interaction with the tertiary amine substituents. The parent compound 2,4,6-tris[(dimethylamino)methyl]phenol demonstrates classic phenol-quinone tautomerism possibilities, although the aromatic form predominates significantly due to aromatic stabilization effects [9].
The phenolic tautomer represents the thermodynamically favored form, maintaining full aromatic character in the benzene ring system. Alternative keto tautomers, formed through proton transfer from the hydroxyl group to create cyclohexadienone structures, exist in negligible concentrations under normal conditions [9]. The energy barrier for such tautomeric conversions remains substantial due to the loss of aromatic stabilization in the keto forms.
Conformational isomerism occurs primarily through rotation about the carbon-carbon bonds linking the dimethylaminomethyl substituents to the aromatic ring. The tertiary amine groups can adopt various orientations relative to the benzene plane, creating multiple conformational states with different steric interactions [10]. The preferred conformations minimize steric repulsion between the bulky dimethylamino groups while maintaining optimal orbital overlap for conjugation with the aromatic system.
The presence of formic acid molecules in the crystal structure introduces additional conformational complexity through hydrogen bonding interactions. These intermolecular associations can stabilize specific conformational arrangements of the phenolic compound while potentially influencing the tautomeric equilibrium through proton transfer processes [8].
| Tautomeric Form | Relative Stability | Structural Feature |
|---|---|---|
| Phenolic (aromatic) | Predominant (>99.9%) | Maintained aromaticity [9] |
| Cyclohexadienone | Minimal (<0.1%) | Disrupted aromaticity [9] |
| N-protonated | Variable | Dependent on pH conditions |
Environmental factors significantly influence both tautomeric equilibria and conformational preferences. Solvent polarity affects the relative stabilization of different tautomeric forms through differential solvation effects [10]. Temperature variations modify the population distribution among available conformational states by altering the relative energies of rotational barriers.
The dimethylamino substituents can undergo protonation under acidic conditions, creating additional tautomeric possibilities involving zwitterionic forms. These protonated species exhibit altered electronic properties and modified hydrogen bonding capabilities compared to the neutral forms [10]. The formic acid components present in European Inventory of Existing Commercial Chemical Substances 286-127-4 can participate in proton transfer equilibria that influence these protonation states.